Bezafibrate
説明
Antilipemic agent that lowers cholesterol and triglycerides. It decreases low density lipoproteins and increases high density lipoproteins.
This compound is an agonist of peroxisome proliferator-activated receptor alpha (PPARalpha) with antilipidemic activity. This compound decreases triglyceride levels, increases high density lipoprotein (HDL) cholesterol levels, and decreases total and low density lipoprotein (LDL) cholesterol levels.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 7 investigational indications.
An antilipemic agent that lowers CHOLESTEROL and TRIGLYCERIDES. It decreases LOW DENSITY LIPOPROTEINS and increases HIGH DENSITY LIPOPROTEINS.
See also: Fenofibrate (related); Gemfibrozil (related).
Structure
3D Structure
特性
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029869 | |
| Record name | Bezafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |
| Record name | SID855877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41859-67-0 | |
| Record name | Bezafibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bezafibrate [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bezafibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bezafibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bezafibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEZAFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | Bezafibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bezafibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bezafibrate: A Pan-PPAR Agonist for Comprehensive Metabolic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bezafibrate, a fibric acid derivative, has long been utilized as a broad-spectrum lipid-lowering agent. Its therapeutic efficacy stems from its unique ability to function as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARδ. This comprehensive activation profile allows this compound to modulate a wide array of genes involved in lipid metabolism, glucose homeostasis, inflammation, and energy expenditure. This technical guide provides a detailed exploration of this compound's molecular mechanism of action, its binding and activation characteristics for each PPAR subtype, and the downstream signaling pathways it influences. Furthermore, this guide outlines key experimental protocols for evaluating pan-PPAR agonists and presents a workflow for their investigation, from initial in vitro screening to in vivo validation.
Introduction to this compound as a Pan-PPAR Agonist
This compound distinguishes itself from other fibrates by not only activating PPARα, the primary target for this drug class, but also by activating PPARγ and PPARδ at comparable doses[1]. This pan-agonism confers a multi-faceted therapeutic profile, addressing various components of the metabolic syndrome simultaneously. Activation of PPARα primarily influences fatty acid oxidation and lipoprotein metabolism, leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol[2]. The engagement of PPARγ contributes to improved insulin (B600854) sensitivity and glucose metabolism[3]. Activation of PPARδ enhances fatty acid oxidation in skeletal muscle and adaptive thermogenesis, potentially offsetting weight gain[2]. This balanced activation of all three PPAR subtypes makes this compound an attractive therapeutic agent for complex metabolic disorders.
Quantitative Analysis of this compound's Interaction with PPAR Subtypes
The efficacy and potency of this compound's interaction with each PPAR subtype have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of this compound's activity.
Table 1: this compound Activation of Human and Murine PPAR Subtypes
| Receptor Subtype | Species | EC50 (μM) | Efficacy (%) | Reference |
| PPARα | Human | 30.4 | 93.6% | [4] |
| PPARγ | Human | 178 | 77.1% | |
| PPARδ | Human | 86.7 | 15.2% | |
| PPARα | Murine | 90 | - | |
| PPARγ | Murine | 55 | - | |
| PPARδ | Murine | 110 | - |
Table 2: Effects of this compound on Target Gene Expression
| Target Gene | PPAR Subtype(s) | Tissue/Cell Type | Effect | Fold Change/Percentage Change | Reference(s) |
| Lipoprotein Lipase (LPL) | α, γ | Adipose Tissue, Muscle | Upregulation | - | |
| Carnitine Palmitoyltransferase I (CPT-I) | α, δ | Liver, Muscle, Adipocytes | Upregulation | 4.5-fold (in rat adipocytes) | |
| Carnitine Palmitoyltransferase II (CPT-II) | α, δ | Fibroblasts | Upregulation | - | |
| Fatty Acid Translocase (FAT/CD36) | α, γ, δ | Adipocytes, Muscle | Upregulation | 2-fold (in rat adipocytes) | |
| Fatty Acid Binding Protein (FABP) | α, γ, δ | Liver, Intestine, Adipocytes | Upregulation | 1.5-fold (adipocyte FABP in rat adipocytes) | |
| Uncoupling Protein 2 (UCP2) | α | Liver, Skeletal Muscle | Upregulation | - | |
| Uncoupling Protein 3 (UCP3) | α | White Adipose Tissue | Upregulation | 3.7-fold (in rat adipocytes) | |
| Adiponectin | γ | Adipose Tissue | Upregulation/Increased Secretion | +27% secretion (in 3T3-L1 adipocytes) | |
| Glucose Transporter 4 (GLUT4) | γ | Adipose Tissue, Muscle | Upregulation | - | |
| Acyl-CoA Oxidase | α | Adipocytes | Upregulation | 1.6-fold (in rat adipocytes) |
Signaling Pathways Activated by this compound
Upon binding to this compound, the PPARs undergo a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARα Signaling Pathway
Activation of PPARα by this compound primarily impacts lipid metabolism in the liver and other tissues with high fatty acid oxidation rates.
PPARγ Signaling Pathway
The activation of PPARγ by this compound is crucial for its effects on glucose homeostasis and adipocyte differentiation.
PPARδ Signaling Pathway
PPARδ activation by this compound primarily influences energy metabolism, particularly in skeletal muscle.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PPARs.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific PPAR subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant PPAR ligand-binding domain (LBD) for α, γ, or δ.
-
Radiolabeled PPAR agonist (e.g., [3H]-rosiglitazone for PPARγ).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation proximity assay (SPA) beads or filter mats.
-
Scintillation counter.
Protocol:
-
Plate Preparation: To each well of a 96-well plate, add the assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a control with no compound (total binding) and a control with a high concentration of an unlabeled known ligand (non-specific binding).
-
Receptor Addition: Add the purified PPAR-LBD to each well.
-
Radioligand Addition: Add the radiolabeled PPAR agonist at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter mat to trap the receptor-bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
SPA: Add SPA beads that bind to the receptor. Only radioligand bound to the receptor on the bead will generate a signal.
-
-
Detection: Measure the radioactivity of the filters or the signal from the SPA beads using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Dual-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7).
-
Expression plasmid for the GAL4 DNA-binding domain fused to the PPAR-LBD (GAL4-PPARα-LBD, GAL4-PPARγ-LBD, or GAL4-PPARδ-LBD).
-
Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
Control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
This compound.
-
Dual-luciferase assay reagents.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay measures the ligand-dependent interaction between a PPAR-LBD and a coactivator peptide.
Materials:
-
GST-tagged PPAR-LBD (α, γ, or δ).
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., a peptide from SRC-1 or PGC-1α) (acceptor fluorophore).
-
This compound.
-
Assay buffer.
-
384-well plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, Tb-anti-GST antibody, fluorescein-coactivator peptide, and serial dilutions of this compound in assay buffer.
-
Assay Assembly: In a 384-well plate, combine the GST-PPAR-LBD, Tb-anti-GST antibody, and this compound dilutions.
-
Incubation: Incubate for a specified period (e.g., 1 hour) at room temperature to allow for this compound binding to the LBD.
-
Coactivator Addition: Add the fluorescein-coactivator peptide to each well.
-
Incubation: Incubate for another period (e.g., 1 hour) at room temperature to allow for coactivator recruitment.
-
Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for terbium and fluorescein.
-
Data Analysis: Calculate the ratio of the acceptor (fluorescein) emission to the donor (terbium) emission. Plot this ratio against the log concentration of this compound to determine the EC50 for coactivator recruitment.
Experimental Workflow for Evaluating Pan-PPAR Agonists
The evaluation of a potential pan-PPAR agonist like this compound typically follows a multi-step workflow, progressing from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound's activity as a pan-PPAR agonist provides a robust mechanism for its comprehensive effects on lipid and glucose metabolism. By activating all three PPAR subtypes, it orchestrates a coordinated transcriptional response that addresses multiple facets of metabolic dysregulation. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation and development of pan-PPAR agonists as valuable therapeutic agents for metabolic diseases. A thorough understanding of the molecular interactions and downstream signaling pathways is paramount for optimizing the therapeutic potential of such compounds and for the rational design of next-generation pan-PPAR modulators with improved efficacy and safety profiles.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Regulation of skeletal muscle physiology and metabolism by peroxisome proliferator-activated receptor delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of this compound, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Insights into the Efficacy of Bezafibrate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational clinical and preclinical research that established the efficacy of bezafibrate in the management of hyperlipidemia. The following sections provide a detailed examination of early study data, experimental methodologies, and the initially proposed mechanisms of action, offering valuable context for contemporary research and development in lipid-lowering therapies.
Quantitative Efficacy of this compound: A Summary of Early Clinical Findings
Early clinical investigations into this compound consistently demonstrated its potent effects on plasma lipid profiles. The data from key studies conducted in the 1980s and early 1990s are summarized below, highlighting the agent's impact on total cholesterol, triglycerides, LDL-C, and HDL-C levels.
Table 1: Efficacy of this compound in Patients with Hypercholesterolemia
| Study (Year) | Patient Population | N | Treatment | Duration | Total Cholesterol | LDL-C | HDL-C | Triglycerides |
| Wheeler et al. (1985)[1] | Children with Familial Hypercholesterolaemia | 14 | This compound 10-20 mg/kg/day | 6 months | ↓ 22% (vs. placebo) | - | ↑ (moderate) | - |
| Anonymous (1986)[2] | Patients with Heterozygous Familial Hypercholesterolaemia | 18 | This compound 600 mg/day | 2 months | ↓ from 9.65 to 8.09 mmol/L | ↓ | - | - |
| Sommariva et al. (1986)[3] | Patients with Type IIa Hypercholesterolaemia | 18 | This compound 600 mg/day | 4 months | ↓ 19% | ↓ 25% | - | ↓ 28% |
| Pazzucconi et al. (1992)[4] | Patients with Type IIb and IV Hyperlipoproteinaemia | - | This compound 400 mg/day (slow release) | - | ↓ 12% | - | ↑ 20% | ↓ 45% |
Core Experimental Protocols from Foundational Studies
The following sections detail the methodologies employed in key early clinical trials of this compound, providing a framework for understanding the context and rigor of these initial investigations.
Wheeler et al. (1985): A Double-Blind, Crossover Trial in Familial Hypercholesterolaemia[1]
-
Study Design: This study was a six-month, double-blind, placebo-controlled crossover trial.
-
Participant Population: The trial enrolled 14 children diagnosed with familial hypercholesterolaemia, all of whom had a significant family history of premature coronary heart disease.
-
Intervention: this compound was administered at a dose of 10 to 20 mg/kg/day, given in two daily doses.
-
Lipid Analysis: The primary outcome was the change in mean plasma total cholesterol concentration. High-density lipoprotein cholesterol was also assessed. The specific laboratory methods for lipid quantification were not detailed in the available abstract.
Anonymous (1986): A Comparative Study in Heterozygous Familial Hypercholesterolaemia[2]
-
Study Design: This was a double-blind, placebo-controlled study with a block design, preceded by a two-month placebo run-in period. The active treatment phase consisted of three two-month periods.
-
Participant Population: The study included 18 patients with heterozygous familial hypercholesterolaemia.
-
Intervention: Patients received this compound at a daily dose of 600 mg.
-
Lipid Analysis: The study measured median concentrations of total cholesterol and low-density lipoprotein cholesterol.
Sommariva et al. (1986): Long-Term Efficacy in Type IIa Hypercholesterolaemia[3]
-
Study Design: This was a longer-term observational study.
-
Participant Population: Eighteen patients with Type IIa hypercholesterolaemia were enrolled.
-
Intervention: this compound was administered at a dose of 200 mg three times daily (600 mg/day).
-
Lipid Analysis: The study evaluated changes in total cholesterol, total triglycerides, very-low-density lipoprotein triglycerides, and LDL-C after one and four months of therapy.
Pazzucconi et al. (1992): Effects on Lipids and Hemostatic Parameters[4]
-
Study Design: This was a double-blind, crossover study.
-
Participant Population: The study included patients with Type IIb and Type IV hyperlipoproteinaemia.
-
Intervention: A slow-release formulation of this compound was administered at a dose of 400 mg/day.
-
Lipid Analysis: The study assessed the effects on plasma triglycerides, VLDL cholesterol, total cholesterol, and HDL cholesterol.
Early Insights into the Mechanism of Action of this compound
Initial preclinical and clinical research suggested that this compound's lipid-lowering effects were multifactorial. The primary proposed mechanism centered on the activation of peroxisome proliferator-activated receptors (PPARs), particularly the alpha subtype (PPARα). This activation was believed to orchestrate a series of downstream events leading to improved lipid homeostasis.
Signaling Pathway of this compound's Lipid-Lowering Effect
The diagram below illustrates the proposed signaling pathway for this compound as understood from early research.
Caption: Proposed mechanism of this compound via PPARα activation.
Experimental Workflow for a Typical Early this compound Clinical Trial
The following diagram outlines the general workflow of the early, double-blind, placebo-controlled clinical trials designed to assess the efficacy of this compound.
Caption: Generalized workflow of early this compound clinical trials.
References
- 1. Double blind trial of this compound in familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment with cholestyramine and this compound for heterozygous familial hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bezafibrate is a third-generation fibrate drug widely utilized as a lipid-lowering agent in the management of hyperlipidemia. Its therapeutic efficacy is rooted in its distinct molecular structure and multifaceted chemical properties, which govern its interactions with key biological targets. This technical guide provides an in-depth analysis of this compound's molecular architecture, physicochemical characteristics, and the signaling pathways it modulates. The information is presented to support further research, drug development, and clinical understanding of this important therapeutic agent.
Molecular Structure and Chemical Identity
This compound, chemically known as 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid, possesses a unique molecular structure that is fundamental to its pharmacological activity. It is a monocarboxylic acid amide, characterized by the formal condensation of a 4-chlorobenzoic acid group with a 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid | |
| Chemical Formula | C₁₉H₂₀ClNO₄ | |
| Molecular Weight | 361.82 g/mol | |
| CAS Number | 41859-67-0 | |
| Melting Point | 180-186 °C | |
| pKa | 3.61, 3.71 (acidic) | |
| logP | 3.70 - 3.8 | |
| Appearance | White, odorless crystalline powder |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | 1.55e-03 g/L (Sparingly soluble in aqueous buffers) | |
| Ethanol | Approx. 3 mg/mL (Readily soluble) | |
| DMSO | Approx. 30 mg/mL | |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | |
| Methanol, n-propanol, isopropanol | Soluble | |
| Methanol + Acetonitrile (binary mixture) | Soluble |
For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. It is considered a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: α, γ, and δ.
-
PPARα Activation: This is the principal mechanism behind this compound's lipid-lowering effects. Activation of PPARα in the liver and other tissues leads to increased transcription of genes involved in fatty acid oxidation, thereby enhancing the breakdown of fatty acids. It also stimulates the activity of lipoprotein lipase, which is crucial for the catabolism of triglyceride-rich lipoproteins.
-
PPARγ and PPARδ Activation: While its effect on PPARγ and PPARδ is less pronounced than on PPARα, it contributes to its overall therapeutic profile. PPARγ activation can improve insulin (B600854) sensitivity, while PPARδ activation is associated with increased energy expenditure and fatty acid oxidation in muscle tissue.
The activation of these receptors ultimately leads to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.
Below is a diagram illustrating the primary signaling pathway of this compound through PPARα activation.
Experimental Protocols
Detailed, step-by-step experimental protocols for assays involving this compound are proprietary and specific to the research institution conducting the study. However, a general methodology for a key experiment, such as a PPARα activation assay, can be outlined.
General Workflow for a Cell-Based PPARα Reporter Assay:
This assay is designed to measure the ability of a compound, such as this compound, to activate the PPARα receptor in a cellular context.
Key Steps in the Protocol:
-
Cell Culture: A suitable cell line, often a human liver cell line like HepG2, is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with two plasmids: one that expresses the human PPARα receptor and another that contains a reporter gene (e.g., luciferase) under
The Pharmacodynamics of Bezafibrate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate, a fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2][3] Preclinical research has been instrumental in elucidating the multifaceted pharmacodynamic effects of this compound, extending beyond simple lipid-lowering to include anti-inflammatory and anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical models, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to derive these findings.
Core Mechanism of Action: A Pan-PPAR Agonist
This compound is distinguished from other fibrates by its broad agonist activity across all three PPAR subtypes: α, γ, and δ.[1][3] This pan-PPAR agonism contributes to its wide-ranging metabolic effects.[1][3]
-
PPARα: Activation of PPARα, predominantly in the liver, heart, and kidney, is central to this compound's effects on lipid metabolism.[1] It stimulates the transcription of genes involved in fatty acid uptake and oxidation, as well as those encoding for lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, leading to reduced triglyceride levels and increased HDL cholesterol.[4]
-
PPARγ: While less potent than its effect on PPARα, this compound's activation of PPARγ, primarily in adipose tissue, contributes to improved insulin (B600854) sensitivity and glucose metabolism.[1]
-
PPARδ: The activation of PPARδ by this compound is associated with increased fatty acid oxidation in muscle tissue and enhanced energy expenditure.[1]
Recent studies in mice have also revealed a dose-dependent mechanism. At high doses, this compound's triglyceride-lowering effects are mediated by PPARα activation. However, at clinically relevant lower doses, it appears to act independently of PPARα by down-regulating sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[5]
Signaling Pathway of this compound
Caption: this compound's primary signaling pathway via PPAR activation and a secondary PPARα-independent pathway.
Effects on Lipid Metabolism in Preclinical Models
This compound has been extensively studied in various rodent models, consistently demonstrating its potent effects on lipid profiles.
Quantitative Effects of this compound on Lipid Parameters
| Preclinical Model | This compound Dose | Duration | Key Findings | Reference |
| Normo- and spontaneously hyperlipidemic rats | 75 mg/kg/day | Not specified | Marked reduction of serum cholesterol and triglycerides. | [6] |
| Low-density lipoprotein receptor knockout (LDLR-/-) mice | Not specified | 8 weeks | Decreased plasma cholesterol and triglycerides; increased HDL-C; suppressed fatty streak lesions by 51%. | [7] |
| Monosodium glutamate (B1630785) (MSG)-induced obese mice (NAFLD model) | Not specified | 8 weeks | Ameliorated hyperlipidemia; increased expression of acyl-CoA oxidase and carnitine palmitoyl (B13399708) transferase. | [8] |
| Sprague-Dawley and Lewis rats | 10 and 50 mg/kg/day | 7 days | Effectively reduced serum and hepatic lipids in both strains, with a more pronounced response in Lewis rats. | [9] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 150 mg/100 g of chow | 18 weeks | Significantly reduced serum triglyceride, total cholesterol, and free fatty acids. | [10] |
| Rats | 30 mg/kg/day | 14 days | Decreased triglycerides by 51%, cholesterol by 28%, and phospholipids (B1166683) by 18%. | [11] |
| Ppara-null mice | 10 mg/kg/day (clinically relevant dose) | 7 days | Decreased serum/liver triglycerides in a PPARα-independent manner. | [5] |
Anti-Inflammatory Properties
Beyond its effects on lipids, this compound exhibits significant anti-inflammatory actions in preclinical models. In obese and diabetic OLETF rats, this compound treatment suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the pancreas.[10] This anti-inflammatory effect is thought to contribute to its protective effects against pancreatic degeneration in this model.[10] In a rat model of sporadic Alzheimer's disease, this compound at a dose of 50 mg/kg/day was shown to reduce neuroinflammation.[12]
Efficacy in Models of Atherosclerosis and NAFLD
The therapeutic potential of this compound has been investigated in preclinical models of atherosclerosis and non-alcoholic fatty liver disease (NAFLD).
-
Atherosclerosis: In low-density lipoprotein receptor knockout (LDLR-/-) mice fed an atherogenic diet, this compound not only improved the lipoprotein profile but also suppressed the formation of fatty streak lesions in the aortic sinus by 51%.[7] This anti-atherogenic effect was primarily attributed to the reduction in the ratio of non-HDL-C to HDL-C.[7]
-
NAFLD: In a mouse model of NAFLD induced by monosodium glutamate, this compound treatment ameliorated hyperlipidemia, hyperinsulinemia, and diabetes.[8] It also inhibited the accumulation of visceral fat and improved liver pathology, as evidenced by the near disappearance of macro- and microvesicles in hepatocytes and an improved NAFLD activity score.[8] Furthermore, in a mouse model of glycogen (B147801) storage disease type Ia, which is associated with hepatosteatosis, this compound decreased liver triglyceride and glycogen concentrations and induced autophagy.[13]
Experimental Protocols
Representative Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Update on the use of fibrates: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on serum lipids in normo- and spontaneously hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol reduction and atherosclerosis inhibition by this compound in low-density lipoprotein receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in the response of Sprague-Dawley and Lewis rats to this compound: the hypolipidemic effect and the induction of peroxisomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a peroxisome proliferator-activated receptor (PPAR)-alpha activator, prevents pancreatic degeneration in obese and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term effects of this compound on in vivo VLDL-triglyceride production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces autophagy and improves hepatic lipid metabolism in glycogen storage disease type Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Bezafibrate for In Vitro Metabolic Investigations
References
- 1. This compound induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of this compound, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols: Bezafibrate in Cardiovascular Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bezafibrate is a third-generation fibrate drug primarily used to treat hyperlipidemia. Beyond its established lipid-lowering capabilities, this compound is gaining significant attention in cardiovascular disease (CVD) research for its broad spectrum of pleiotropic effects. It is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), activating all three isoforms (α, γ, and δ).[1][2] This multi-faceted mechanism allows this compound to target a cluster of cardiovascular risk factors, including atherogenic dyslipidemia, inflammation, endothelial dysfunction, and insulin (B600854) resistance, making it a valuable tool for investigating the complex pathophysiology of CVD.[3]
Mechanism of Action in the Cardiovascular System
This compound exerts its effects by binding to and activating the three PPAR isoforms, which are nuclear receptors that regulate the transcription of numerous genes involved in metabolism and inflammation.[1]
-
PPARα Activation: This is the primary mechanism for its lipid-modifying effects. Activation of PPARα in the liver and muscle enhances fatty acid oxidation, increases the synthesis of high-density lipoprotein (HDL) cholesterol, and promotes the clearance of triglyceride-rich lipoproteins.[1]
-
PPARγ Activation: Though less potent than its effect on PPARα, activation of PPARγ improves insulin sensitivity, influences adipocyte differentiation, and helps reduce circulating free fatty acids.[2][3]
-
PPARδ Activation: This isoform is ubiquitously expressed and its activation by this compound contributes to enhanced fatty acid oxidation and energy expenditure, which may help offset weight gain issues seen with selective PPARγ agonists.[2][3]
This balanced pan-PPAR activation allows this compound to simultaneously address lipid abnormalities, glucose dysregulation, and inflammatory pathways.[3]
Key Applications and Findings in CVD Research
Lipid Profile Modulation
This compound effectively modifies atherogenic dyslipidemia, a key driver of atherosclerosis. Its primary effects are a robust reduction in triglycerides (TG) and a significant increase in HDL cholesterol. It also beneficially alters lipoprotein particle size by decreasing the concentration of small, dense low-density lipoprotein (sdLDL) particles.
Table 1: Summary of this compound's Effects on Lipid Profiles from Clinical Studies
| Parameter | Study/Analysis | Patient Population | Dosage | Duration | % Change from Baseline/Control | Citation(s) |
|---|---|---|---|---|---|---|
| Triglycerides (TG) | J-BENEFIT | Dyslipidemic patients with diabetes | 400 mg/day | 52 weeks | ↓ 51.3% | [4] |
| SENDCAP | Type 2 Diabetes | 400 mg/day | 3 years | ↓ 32% (vs. 4% in placebo) | ||
| BECAIT | Post-Myocardial Infarction (MI) | 400 mg/day | 5 years | ↓ 31% | [5] | |
| HDL-Cholesterol | J-BENEFIT | Dyslipidemic patients with diabetes | 400 mg/day | 52 weeks | ↑ 21.7% | [4] |
| BECAIT | Post-MI | 400 mg/day | 5 years | ↑ 9% | [5] | |
| BIP Trial | Coronary Artery Disease (CAD) | 400 mg/day | 6.2 years | ↑ 18% | [6] | |
| LDL-Cholesterol | J-BENEFIT | Dyslipidemic patients with diabetes | 400 mg/day | 52 weeks | ↓ 10.1% | [4] |
| Total Cholesterol | SENDCAP | Type 2 Diabetes | 400 mg/day | 3 years | ↓ 7% (vs. -0.3% in placebo) | |
Anti-Atherosclerotic Effects
This compound's benefits extend to the vascular wall, where it can directly combat the processes of atherosclerosis.
-
Slowing Atherosclerosis Progression: The this compound Coronary Atherosclerosis Intervention Trial (BECAIT) demonstrated that in young, male, post-MI patients, this compound significantly retarded the progression of coronary atherosclerosis as assessed by quantitative angiography over a 5-year period.[5][7]
-
Improving Endothelial Function: Atherosclerosis is initiated by endothelial dysfunction. This compound has been shown to improve this critical function. In patients with metabolic syndrome, it significantly blunted the postprandial decrease in flow-mediated dilation (FMD), a measure of endothelial health.[8][9]
-
Reducing Monocyte Adhesion: A key early event in plaque formation is the adhesion of monocytes to the endothelium. In vitro studies have shown that this compound inhibits the expression of adhesion molecules (VCAM-1 and ICAM-1) on endothelial cells stimulated by oxidized LDL (ox-LDL). This effect is mediated by preventing the activation of the pro-inflammatory transcription factor NF-κB.[10][11][12]
Clinical Cardiovascular Outcomes
Several large-scale trials have investigated the clinical impact of this compound on cardiovascular events.
Table 2: Summary of Key this compound Clinical Outcome Trials
| Trial | Patient Population | Primary Endpoint | Key Finding(s) | Citation(s) |
|---|---|---|---|---|
| BIP (this compound Infarction Prevention) | 3,090 patients with established CAD | Fatal/non-fatal MI, or sudden death | No significant reduction in the primary endpoint at 6.2 years (13.6% vs 15.0% placebo).[13] However, a 20-year follow-up showed a significant 10% reduction in all-cause mortality, with a 25% reduction in patients with high baseline triglycerides.[14][15] | [13][14][15] |
| BECAIT | Young, male, post-MI patients | Change in coronary artery luminal diameter | Significantly retarded the progression of coronary atherosclerosis and reduced the coronary event rate. | [7] |
| LEADER (Lower Extremity Arterial Disease Event Reduction) | 1,568 men with lower extremity arterial disease | Combined coronary heart disease and stroke | No reduction in the combined primary endpoint. A potential reduction in non-fatal MI was observed in men <65 years. |[16] |
Experimental Protocols
In Vitro Protocol: Monocyte Adhesion to Endothelial Cells
This protocol is designed to assess the effect of this compound on inflammation-induced monocyte adhesion to vascular endothelial cells, a key process in early atherosclerosis.[10][17][18]
Objective: To quantify the inhibitory effect of this compound on ox-LDL-induced adhesion of THP-1 monocytes to Human Aortic Endothelial Cells (HAECs).
Methodology:
-
Cell Culture: Culture HAECs to confluence in 24-well plates. Culture THP-1 monocytes in suspension.
-
Fluorescent Labeling: Label THP-1 cells by incubating with a fluorescent dye (e.g., Calcein-AM) for 30 minutes.
-
Pre-treatment: Pre-treat confluent HAEC monolayers with this compound (e.g., 10-100 µM) or vehicle control for 2 hours.
-
Stimulation: Add an atherogenic stimulus, such as oxidized LDL (ox-LDL, e.g., 50 µg/mL), to the HAECs and incubate for 6-24 hours to induce expression of adhesion molecules.
-
Adhesion Assay: Wash HAECs gently. Add the fluorescently labeled THP-1 cells to each well and co-incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent monocytes.
-
Quantification: Lyse the remaining adherent cells and measure fluorescence using a plate reader. Alternatively, capture images using a fluorescence microscope and count adherent cells.
-
Analysis: Compare fluorescence intensity or cell counts between control, ox-LDL-stimulated, and this compound-treated groups.
Parallel Analyses:
-
Gene Expression: Lyse HAECs after stimulation to extract RNA. Analyze VCAM-1 and ICAM-1 mRNA levels via RT-qPCR.
-
Protein Analysis: Perform Western blotting on cell lysates to measure protein levels of VCAM-1, ICAM-1, and nuclear translocation of NF-κB p65 subunit.
Clinical Protocol: Assessment of Postprandial Endothelial Dysfunction
This protocol outlines a human study to evaluate this compound's effect on endothelial dysfunction triggered by a high-fat meal, a known cardiovascular stressor.[8][9]
Objective: To determine if this compound improves postprandial, fat-load-induced endothelial dysfunction in subjects with metabolic syndrome.
Methodology:
-
Study Design: A randomized, placebo-controlled, crossover design.
-
Participants: Recruit subjects with metabolic syndrome (e.g., 10-20 participants).
-
Randomization & Phase 1: Randomly assign participants to receive either this compound (400 mg/day) or a matching placebo for a 4-week treatment period.
-
Washout Period: After Phase 1, all participants undergo a 4-week washout period with no study medication.
-
Crossover & Phase 2: Participants cross over to the alternate treatment (placebo or this compound) for a final 4-week period.
-
Test Day Procedure (at the end of each phase):
-
Fasting Baseline: After an overnight fast, perform baseline measurements, including blood draws (for lipids, glucose) and assessment of brachial artery Flow-Mediated Dilation (FMD) using high-resolution ultrasound.
-
Oral Fat Load: Participants consume a standardized high-fat meal or snack (e.g., cookies with defined fat content).
-
Postprandial Measurements: Repeat FMD measurements and blood draws at regular intervals (e.g., 2, 4, and 6 hours) after the meal. The lowest FMD value, typically at 4 hours, is a key endpoint.
-
-
Analysis: Compare the change in FMD from baseline to the postprandial nadir between the this compound and placebo phases. Analyze changes in postprandial triglyceride and remnant lipoprotein levels.
Animal Model Protocol: Hypercholesterolemic Rat Model
This protocol describes an animal model to study the effects of this compound on diet-induced hyperlipidemia and associated endothelial dysfunction markers.[19]
Objective: To evaluate the efficacy of different doses of this compound in normalizing lipid profiles and markers of endothelial dysfunction in a rat model of hypercholesterolemia.
Methodology:
-
Animal Model: Use male rats (e.g., Wistar or Sprague-Dawley).
-
Acclimatization: Allow animals to acclimatize for one week with standard chow and water ad libitum.
-
Induction of Hypercholesterolemia: Feed a high-cholesterol diet (HCD), for instance, standard chow supplemented with 1% cholesterol and 5% coconut oil, for 4-6 weeks to induce a hyperlipidemic state. A control group remains on a normal diet.
-
Group Allocation: Randomly divide the HCD-fed rats into treatment groups:
-
Group 1: HCD + Vehicle (e.g., saline or carboxymethyl cellulose)
-
Group 2: HCD + this compound (Low dose, e.g., 50 mg/kg/day)
-
Group 3: HCD + this compound (Mid dose, e.g., 100 mg/kg/day)
-
Group 4: HCD + this compound (High dose, e.g., 200 mg/kg/day)
-
-
Treatment: Administer this compound or vehicle daily via oral gavage for a period of 6 weeks.
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
-
Biochemical Analysis: Analyze plasma/serum for:
-
Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL.
-
Markers of Endothelial Dysfunction/Inflammation: Endothelin-1, IL-6, histamine.
-
Safety Markers: Alanine aminotransferase (ALT), creatinine.
-
Conclusion: this compound is a versatile pharmacological tool for cardiovascular research. Its ability to act as a pan-PPAR agonist allows it to modulate a wide array of pathways central to the development of atherosclerosis and cardiovascular disease. The application notes and protocols provided here offer a framework for researchers to investigate its effects on lipid metabolism, endothelial function, and inflammatory signaling, thereby contributing to a deeper understanding of CVD and the development of comprehensive therapeutic strategies.
References
- 1. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the this compound lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of this compound, Fenofibric Acid, and Pemafibrate [mdpi.com]
- 3. Balanced pan-PPAR activator this compound in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study | springermedizin.de [springermedizin.de]
- 5. Retardation of coronary atherosclerosis: the this compound Coronary Atherosclerosis Intervention Trial (BECAIT) and other angiographic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of the this compound Coronary Atherosclerosis Intervention Trial (BECAIT) and an update on trials now in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves postprandial hypertriglyceridemia and associated endothelial dysfunction in patients with metabolic syndrome: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound mitigates oxidized-low density lipoprotein (ox-LDL)-induced the attachment of monocytes to endothelial cells: An implication in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound mitigates cardiac injury against coronary microembolization by preventing activation of p38 MAPK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound Infarction Prevention Study - American College of Cardiology [acc.org]
- 14. This compound for the treatment of dyslipidemia in patients with coronary artery disease: 20-year mortality follow-up of the BIP randomized control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound in men with lower extremity arterial disease: randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Standard Operating Procedures for Bezafibrate Solubilization: Application Notes and Protocols for Researchers
Introduction
Bezafibrate is a second-generation fibrate drug used in the treatment of hyperlipidemia. It functions as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), playing a crucial role in regulating lipid and glucose metabolism. Due to its lipophilic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. This poor solubility presents a significant challenge for researchers in life sciences and drug development, impacting the preparation of stock solutions and formulations for in vitro and in vivo studies.
These application notes provide detailed standard operating procedures (SOPs) for the solubilization of this compound for research purposes. The protocols herein are designed for researchers, scientists, and drug development professionals, offering clear methodologies for preparing this compound solutions in common organic solvents, aqueous buffers, and with the use of solubility-enhancing excipients.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for selecting the appropriate solubilization strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₀ClNO₄ | [1] |
| Molecular Weight | 361.8 g/mol | [1] |
| Melting Point | 186 °C | [1] |
| pKa | ~3.5 | N/A |
| Aqueous Solubility | ~1.55 µg/mL | [2] |
| Solubility in DMSO | ~30 mg/mL | [3] |
| Solubility in Ethanol (B145695) | ~3 mg/mL | |
| Solubility in DMF | ~30 mg/mL | |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Appearance | White or off-white crystalline powder | N/A |
Standard Operating Procedures for Solubilization
Preparation of Stock Solutions in Organic Solvents
Due to its low aqueous solubility, the most common and recommended first step is to prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
N,N-Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile tube.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or up to ~83 mM, which is near the 30 mg/mL solubility limit in DMSO).
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for sterile applications like cell culture, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the organic solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage (stable for at least two years) or at 4°C for short-term use.
Note on Solvent Choice: While DMSO is the preferred solvent due to its high solubilizing capacity for this compound, ethanol and DMF are also viable options. However, their lower solubilizing power and potential for higher cytotoxicity in some cell lines should be considered.
Preparation of Aqueous Working Solutions from Organic Stock
For most biological experiments, the concentrated organic stock solution must be diluted into an aqueous buffer or cell culture medium to achieve the final working concentration.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), TRIS buffer) or cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
Protocol:
-
Pre-warm Aqueous Medium: Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C) to minimize the risk of precipitation upon addition of the cold stock solution.
-
Dilution: Add the required volume of the this compound stock solution directly to the pre-warmed aqueous medium. It is crucial to add the stock solution to the aqueous medium and not the other way around to ensure rapid dispersion.
-
Mixing: Immediately after adding the stock solution, mix the solution gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming, especially in protein-containing media.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity in cellular assays.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen aqueous medium.
-
Use Immediately: Aqueous solutions of this compound are prone to precipitation over time. It is recommended to prepare these solutions fresh for each experiment and use them immediately.
Solubility Enhancement using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used in pharmaceutical formulations and can be adapted for research applications.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD/Captisol®)
-
Sterile deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Protocol (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (B1172386). A 1:1 molar ratio is a common starting point for initial trials.
-
Mixing: In a glass mortar, mix the accurately weighed this compound and cyclodextrin powders.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to the powder mixture while continuously triturating with a pestle. Continue kneading until a paste-like consistency is achieved.
-
Drying: Dry the resulting paste under vacuum or in a desiccator to remove the solvent, resulting in a solid inclusion complex.
-
Reconstitution: The dried complex can then be dissolved in the desired aqueous buffer or cell culture medium to the target concentration.
-
Sterilization: Sterilize the final solution by filtration through a 0.22 µm filter.
Note: The optimal this compound-to-cyclodextrin ratio and preparation method may need to be determined empirically for specific applications through phase solubility studies.
Experimental Workflows and Decision Making
The selection of an appropriate solubilization method depends on the specific experimental requirements, such as the desired final concentration, the biological system being used, and the tolerance for organic solvents.
Caption: Workflow for this compound Solubilization.
Signaling Pathway Visualization
This compound exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates the general signaling pathway.
Caption: this compound-PPAR Signaling Pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation in aqueous working solution | - Final concentration is too high.- Temperature shock.- High salt concentration in the buffer. | - Decrease the final concentration of this compound.- Ensure the aqueous medium is pre-warmed before adding the stock solution.- Test solubility in different buffers. |
| Cell toxicity observed | - Final DMSO concentration is too high.- this compound itself is cytotoxic at the tested concentration. | - Perform a DMSO toxicity control to determine the maximum tolerated concentration for your cell line.- Lower the final DMSO concentration to ≤0.1%.- Perform a dose-response curve for this compound. |
| Inconsistent experimental results | - Instability of the aqueous working solution.- Incomplete dissolution of the stock solution. | - Prepare fresh aqueous working solutions for each experiment.- Ensure the stock solution is fully dissolved before use. |
Conclusion
The successful solubilization of this compound is a critical first step for accurate and reproducible in vitro and in vivo research. By following these detailed protocols and considering the physicochemical properties of this compound, researchers can confidently prepare solutions suitable for a wide range of experimental applications. The use of organic solvents like DMSO for stock solutions, followed by careful dilution into aqueous media, remains the most straightforward approach. For applications requiring higher aqueous concentrations or lower organic solvent levels, the use of solubility enhancers such as cyclodextrins offers a viable alternative. Careful attention to final solvent concentrations and the potential for precipitation is paramount to ensure the integrity of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrosprayed Polymeric Nanospheres for Enhanced Solubility, Dissolution Rate, Oral Bioavailability and Antihyperlipidemic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a slow release formulation of this compound on lipids, glucose homeostasis, platelets and fibrinogen in type II diabetics: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bezafibrate Administration in Rodent Models of Dyslipidemia
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the use of bezafibrate in preclinical rodent models of dyslipidemia, including detailed experimental protocols, quantitative data summaries, and visualization of key molecular pathways.
Introduction
This compound is a fibric acid derivative used as a broad-spectrum lipid-lowering agent.[1] It is known to activate all three subtypes of peroxisome proliferator-activated receptors (PPARs α, γ, and δ), making it a pan-PPAR agonist.[2][3][4] Its primary mechanism of action in dyslipidemia is mediated through the activation of PPARα, which plays a central role in regulating fatty acid and triglyceride metabolism.[4][5] Rodent models are crucial for elucidating the pharmacological effects and mechanisms of this compound. These models allow for the investigation of its efficacy in various induced states of dyslipidemia and provide insights into its molecular pathways.
Data Presentation
Table 1: Effects of this compound on Lipid Profiles in Rat Models of Dyslipidemia
| Rodent Model | Dyslipidemia Induction | This compound Dose & Route | Duration | Triglycerides (TG) | Total Cholesterol (TC) | HDL-C | LDL-C | Reference |
| Normal Rats | - | 1 mg/kg/day (oral) | 7 days | Significant ↓ | - | - | - | [6] |
| Normal Rats | - | 3 mg/kg/day (oral) | 7 days | Significant ↓ | Significant ↓ | - | - | [6] |
| Normal Rats | - | 30 mg/kg/day | 14 days | ↓ 51% | ↓ 28% | - | - | [7] |
| Triton WR-1339 Induced | Triton WR-1339 injection | 100 mg/kg (single oral dose) | - | Significant inhibition of ↑ | Significant inhibition of ↑ | - | - | [6] |
| Fructose-Induced | 75% fructose (B13574) solution | 1 mg/kg/day (oral) | 7 days | Inhibition of ↑ | - | - | - | [6] |
| Cholesterol-Fed | 1% cholesterol diet | 30 mg/kg/day (oral) | 8 weeks | - | Inhibition of ↑ | - | - | [6] |
| Spontaneously Hyperlipidemic Lewis Rats | Genetic | 75 mg/kg/day | - | Marked ↓ | Marked ↓ | - | - | [8] |
| High-Fructose + Lard Diet | 40% fructose + 7% lard | 10 mg/kg/day (oral) | 2 weeks | Prevention of ↑ | - | - | - | [9] |
| Doxorubicin-Induced Nephrotic Syndrome | Doxorubicin (7.5 mg/kg) | Not specified | - | Inhibition of ↑ | Inhibition of ↑ | - | ↑ | [10] |
Table 2: Effects of this compound on Lipid Profiles in Mouse Models of Dyslipidemia
| Rodent Model | Dyslipidemia Induction | This compound Dose & Route | Duration | Triglycerides (TG) | Total Cholesterol (TC) | Key Findings | Reference |
| Wild-type (Sv/129) | - | 10 mg/kg/day (oral) | 7 days | ↓ | - | PPARα-independent, SREBP-1c down-regulation | [5] |
| Wild-type (Sv/129) | - | 100 mg/kg/day (oral) | 7 days | ↓ | - | PPARα-dependent, enhanced fatty acid oxidation | [5][11] |
| Ppara-null (Sv/129) | - | 10 mg/kg/day (oral) | 7 days | ↓ | - | Confirms PPARα-independent mechanism at low doses | [5][11] |
| Ppara-null (Sv/129) | - | 100 mg/kg/day (oral) | 7 days | No significant effect | - | Confirms PPARα-dependent mechanism at high doses | [5][11] |
| High-Fat Diet (C57BL/6) | High-fat diet | 75 mg/kg/day (oral gavage) | 2 weeks | - | - | Ameliorated emotional disorders induced by HFD | [12] |
| Monosodium Glutamate (MSG) Induced | Neonatal MSG injection | Mixed in feed | 8 weeks | Ameliorated hyperlipidemia | Ameliorated hyperlipidemia | Improved NAFLD/NASH pathology | [13] |
Experimental Protocols
Protocol 1: Induction of Dyslipidemia in Rodents
A. High-Fat Diet (HFD)-Induced Dyslipidemia
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.
-
Diet: Switch the experimental group to a high-fat diet (e.g., 45-60% kcal from fat). A control group should be maintained on a standard chow diet (e.g., 10% kcal from fat).
-
Duration: Maintain animals on the respective diets for 8-16 weeks to induce a stable dyslipidemic phenotype, characterized by elevated plasma triglycerides and cholesterol.
-
Monitoring: Monitor body weight and food intake weekly. At the end of the induction period, collect baseline blood samples to confirm the dyslipidemic state.
B. Fructose-Induced Hypertriglyceridemia
-
Animals: Use male Wistar or Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for one week.
-
Induction: Provide the experimental group with a 10-20% (w/v) fructose solution as their sole source of drinking water. The control group receives regular drinking water. Both groups have access to standard chow.
-
Duration: Continue the fructose feeding for 2-4 weeks to induce hypertriglyceridemia.
-
Monitoring: Monitor fluid intake daily and body weight weekly. Collect baseline blood samples to confirm hypertriglyceridemia.
Protocol 2: Preparation and Administration of this compound
A. Oral Gavage
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as 1% (w/v) carboxymethylcellulose (CMC) or corn oil.[5][14] The concentration should be calculated based on the desired dose and the average body weight of the animals, with a typical administration volume of 5-10 mL/kg.
-
Administration: Administer the this compound suspension or vehicle to the animals once daily using oral gavage. Ensure proper technique to avoid aspiration.
B. Dietary Admixture
-
Preparation: Calculate the amount of this compound needed based on the average daily food consumption of the animals to achieve the target dose in mg/kg/day.
-
Mixing: Thoroughly mix the calculated amount of this compound with the powdered rodent diet to ensure uniform distribution. The diet can then be provided as is or re-pelleted.
-
Administration: Provide the this compound-containing diet or control diet to the respective animal groups ad libitum.
-
Monitoring: Monitor daily food intake to ensure accurate dosing.
Protocol 3: Biochemical Analysis of Lipid Profiles
-
Sample Collection: At the end of the treatment period, fast the animals overnight (12-16 hours).
-
Blood Collection: Collect blood samples via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2000-3000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Analyze the plasma for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action on Triglyceride Metabolism
This compound's effect on lipid metabolism is dose-dependent in rodents. At high doses (≥50 mg/kg/day), it primarily acts through PPARα activation, leading to increased fatty acid uptake and β-oxidation.[5][11] In contrast, at clinically relevant low doses (≤10 mg/kg/day), this compound lowers triglycerides in a PPARα-independent manner by down-regulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn reduces hepatic lipogenesis and triglyceride secretion.[5]
References
- 1. This compound. An update of its pharmacology and use in the management of dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balanced pan-PPAR activator this compound in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Pharmacological investigation of this compound, a hypolipidemic agent (1). Effects of this compound on normal and experimental hyperlipidemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of this compound on in vivo VLDL-triglyceride production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on serum lipids in normo- and spontaneously hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved insulin sensitivity by this compound in rats: relationship to fatty acid composition of skeletal-muscle triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound on hepatic oxidative stress: comparison between conventional experimental doses and clinically-relevant doses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simvastatin and this compound ameliorate Emotional disorder Induced by High fat diet in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Bezafibrate in the Research of Non-Alcoholic Fatty Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The therapeutic landscape for NAFLD is continually evolving, with a focus on agents that can modulate lipid metabolism, inflammation, and fibrosis. Bezafibrate, a fibrate drug and a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, has been investigated for its potential therapeutic role in NAFLD. These application notes provide a summary of the available research data and protocols related to the use of this compound in NAFLD studies.
Mechanism of Action in NAFLD
This compound's therapeutic potential in NAFLD is primarily attributed to its activation of all three PPAR isoforms (α, β/δ, and γ). This multi-faceted activation influences several key pathways implicated in the pathogenesis of NAFLD.
-
PPARα Activation: Enhances fatty acid oxidation and uptake by the liver, leading to a reduction in hepatic triglyceride accumulation (steatosis).
-
PPARβ/δ Activation: Contributes to improved fatty acid metabolism and reduced inflammation.
-
PPARγ Activation: While its role is more complex, activation can improve insulin (B600854) sensitivity, a key factor in NAFLD.
The combined effect of activating these receptors is a proposed reduction in hepatic steatosis, inflammation, and potentially fibrosis.
Signaling Pathway of this compound in Hepatocytes
Troubleshooting & Optimization
Optimizing Bezafibrate for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using bezafibrate in cell-based assays. Find answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound is a lipid-lowering agent that belongs to the fibrate class of drugs. Its primary mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are transcription factors that regulate genes involved in lipid and glucose metabolism. This compound is known as a pan-PPAR agonist, meaning it can activate all three PPAR subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. Activation of these receptors leads to downstream effects such as increased fatty acid oxidation, modulation of lipoprotein synthesis, and improved mitochondrial function.
Q2: How should I prepare a this compound stock solution for cell culture experiments?
This compound has low solubility in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and DMF. For cell-based assays, the recommended procedure is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with your aqueous cell culture medium to the desired final concentration.
-
Solubility Data : The solubility of this compound is approximately 30 mg/mL in DMSO and DMF, and about 3 mg/mL in ethanol. In a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.
-
Recommendation : Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO. Store this stock solution at -20°C
Identifying and minimizing confounding variables in Bezafibrate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing confounding variables in Bezafibrate research.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables to consider in clinical trials of this compound for hyperlipidemia and metabolic syndrome?
A1: In studies investigating this compound for hyperlipidemia and metabolic syndrome, it is crucial to account for a range of potential confounding variables to ensure the validity of the findings. These can be broadly categorized as:
-
Baseline Demographics and Characteristics:
-
Age
-
Sex
-
Body Mass Index (BMI) or obesity status
-
Smoking status
-
Alcohol consumption
-
Dietary habits (e.g., fat and carbohydrate intake)
-
Physical activity levels
-
-
Co-morbidities:
-
Presence and severity of type 2 diabetes mellitus
-
Hypertension
-
History of cardiovascular events (e.g., myocardial infarction, stroke)
-
Renal function (e.g., estimated glomerular filtration rate - eGFR)
-
Liver function
-
-
Concomitant Medications:
-
Statins (HMG-CoA reductase inhibitors)
-
Antihypertensive medications
-
Antidiabetic medications (e.g., metformin, sulfonylureas, insulin)
-
Anticoagulants (e.g., warfarin)[1]
-
Other lipid-lowering agents
-
-
Baseline Laboratory Values:
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
Low-density lipoprotein cholesterol (LDL-C)
-
High-density lipoprotein cholesterol (HDL-C)
-
Fasting glucose and HbA1c
-
Inflammatory markers (e.g., C-reactive protein)
-
Q2: What are the key confounding variables in research on this compound for Primary Biliary Cholangitis (PBC)?
A2: When studying this compound for PBC, a different set of confounders becomes critical, often related to the underlying liver disease and its treatment:
-
Disease-Specific Factors:
-
Baseline severity of PBC (histological stage)
-
Duration of PBC diagnosis
-
Presence of cirrhosis
-
Overlap with autoimmune hepatitis
-
-
Concomitant Medications:
-
Ursodeoxycholic acid (UDCA) is the standard first-line therapy for PBC, and its use, dosage, and duration are major confounders.
-
Obeticholic acid (OCA) may be used as a second-line treatment.
-
Immunosuppressive drugs
-
-
Baseline Laboratory Values:
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Gamma-glutamyl transferase (GGT)
-
Aspartate aminotransferase (AST) and Alanine aminotransferase (ALT)
-
Albumin
-
Immunoglobulin M (IgM) levels
-
Q3: How can I statistically control for confounding variables in my this compound research?
A3: Several statistical techniques can be employed to adjust for the influence of confounding variables in the analysis phase of your study:
-
Multivariate Regression Analysis: This is a common and powerful method. By including potential confounders as covariates in the regression model, you can estimate the independent effect of this compound on the outcome of interest. For time-to-event data (e.g., time to a cardiovascular event), Cox proportional hazards models are frequently used. For binary outcomes (e.g., achieving a specific lipid target), logistic regression is appropriate.
-
Stratified Analysis: This involves dividing the study population into subgroups (strata) based on the levels of a confounding variable (e.g., stratifying by diabetic status). The effect of this compound is then assessed within each stratum and can be combined to provide an overall, adjusted estimate.
-
Propensity Score Matching (PSM): In observational studies, PSM can be used to create a balanced comparison group. A propensity score, which is the probability of receiving this compound given a set of baseline characteristics, is calculated for each subject. Then, subjects who received this compound are matched with subjects who did not, based on their similar propensity scores. This helps to reduce bias due to measured confounding variables.
-
Inverse Probability of Treatment Weighting (IPTW): This is another propensity score-based method that uses weights to create a pseudo-population in which the baseline covariates are balanced between the treatment groups.
Troubleshooting Guides
Issue 1: Unexpected variability in patient response to this compound.
Possible Cause: Uncontrolled confounding variables related to patient heterogeneity.
Troubleshooting Steps:
-
Review Baseline Characteristics: Carefully examine the baseline demographic, clinical, and laboratory data of your study population. Are there significant differences between treatment and control groups that were not accounted for?
-
Conduct Subgroup Analyses: Perform exploratory subgroup analyses based on key potential confounders (e.g., baseline triglyceride levels, diabetic status, presence of metabolic syndrome). This can help identify if this compound has a differential effect in specific patient populations.
-
Implement Statistical Adjustments: If not already done, apply multivariate regression models to adjust for a comprehensive set of potential confounders. Compare the adjusted effect estimates with the unadjusted estimates to understand the impact of confounding.
Issue 2: Difficulty isolating the effect of this compound from concomitant medications.
Possible Cause: Confounding by indication, where the reason for prescribing another medication is also associated with the outcome of interest.
Troubleshooting Steps:
-
Detailed Medication History: Collect detailed information on all concomitant medications, including dosage, duration of use, and indication for prescription.
-
Stratify by Medication Use: Analyze the effect of this compound separately in patients who are and are not taking the confounding medication (e.g., statins).
-
Use Propensity Score Methods: In observational studies, propensity score matching or IPTW can be particularly useful to balance the use of concomitant medications between the this compound and control groups.
-
Interaction Term Analysis: In a regression model, you can include an interaction term between this compound and the concomitant medication to formally test if the effect of this compound is modified by the other drug.
Data Presentation
Table 1: Common Confounding Variables in this compound Research and Their Potential Impact
| Confounding Variable | Therapeutic Area(s) | Potential Impact on this compound Effect | Recommended Control Strategy |
| Baseline Triglyceride Levels | Hyperlipidemia, Metabolic Syndrome | Patients with higher baseline triglycerides may show a more pronounced response to this compound. | Stratification by baseline TG levels, inclusion as a covariate in regression models. |
| Type 2 Diabetes | Hyperlipidemia, Metabolic Syndrome | Diabetic patients often have a more complex metabolic profile that can influence the efficacy and safety of this compound. | Stratification by diabetic status, adjustment for baseline glucose/HbA1c in regression models. |
| Statin Co-administration | Hyperlipidemia, Metabolic Syndrome | Statins also lower lipids and can have pleiotropic effects, potentially modifying the observed effect of this compound. | Stratified analysis, inclusion of statin use as a covariate, propensity score matching. |
| UDCA Response in PBC | Primary Biliary Cholangitis | Patients with an inadequate response to UDCA may be more likely to receive this compound, creating confounding by indication. | Inclusion of baseline liver function tests and UDCA response status in multivariate models. |
| Age | All | Age is associated with the risk of many outcomes of interest (e.g., cardiovascular events, disease progression) and may influence drug metabolism. | Inclusion as a covariate in all regression models. |
| BMI/Obesity | Hyperlipidemia, Metabolic Syndrome | Obesity is a key component of metabolic syndrome and can affect lipid metabolism and drug disposition. | Inclusion as a covariate in regression models, stratification by BMI category. |
Experimental Protocols
Protocol 1: Stratified Randomization to Minimize Baseline Imbalances
Objective: To ensure a balanced distribution of a key confounding variable (e.g., Type 2 Diabetes status) between the this compound and placebo groups in a clinical trial for metabolic syndrome.
Methodology:
-
Identify Stratification Factor(s): Determine the most critical potential confounding variable(s) that could strongly influence the outcome. For this example, the primary stratification factor is the presence or absence of Type 2 Diabetes.
-
Create Strata: Before randomization, create two separate strata: "Diabetic" and "Non-Diabetic".
-
Generate Randomization Lists: For each stratum, generate a separate block randomization list. This involves creating blocks of a predetermined size (e.g., 4 or 6) with a balanced number of assignments to the this compound and placebo groups within each block.
-
Participant Enrollment and Allocation:
-
When a new participant is enrolled, first determine their stratum (Diabetic or Non-Diabetic).
-
Assign the participant to the next available treatment allocation from the randomization list specific to their stratum.
-
-
Analysis: In the final statistical analysis, it is good practice to include the stratification variable as a covariate in the primary analysis model.
Protocol 2: Propensity Score Matching for Observational Studies
Objective: To create a comparable control group for a cohort of patients treated with this compound in an observational study on cardiovascular outcomes.
Methodology:
-
Identify Confounders: Select a comprehensive set of baseline covariates that are potentially associated with both the decision to prescribe this compound and the cardiovascular outcome. These should include demographics, co-morbidities, concomitant medications, and baseline laboratory values.
-
Estimate Propensity Scores:
-
Fit a logistic regression model where the dependent variable is treatment with this compound (1 = treated, 0 = not treated).
-
The independent variables in this model are the selected baseline confounders.
-
The predicted probability from this model for each participant is their propensity score.
-
-
Matching Algorithm:
-
Choose a matching algorithm. A common choice is 1:1 nearest neighbor matching without replacement.
-
For each participant in the this compound group, identify a participant in the control group with the closest propensity score. A "caliper" (a maximum allowable distance between propensity scores) is often used to ensure the quality of matches.
-
Once a control participant is matched, they are removed from the pool of potential matches.
-
-
Assess Balance:
-
After matching, compare the baseline characteristics of the new, matched this compound and control groups.
-
Standardized mean differences are often used to assess balance, with a value of <0.1 generally indicating good balance.
-
-
Outcome Analysis: Perform the analysis of the cardiovascular outcome in the matched cohort. Since the groups are now balanced on the measured confounders, a direct comparison of outcomes is less biased.
Mandatory Visualization
Caption: this compound's pan-PPAR agonist signaling pathway.
Caption: Experimental workflow for confounding control.
References
Validation & Comparative
Cross-Validation of Bezafibrate's Mechanism: A Comparative Guide Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate is a third-generation fibrate drug primarily utilized for the management of dyslipidemia.[1] It effectively reduces serum triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2][3] Beyond its lipid-lowering capabilities, this compound exhibits a range of pleiotropic effects, including anti-inflammatory and metabolic regulatory actions.[1] Its unique pharmacological profile stems from its ability to act as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), activating all three subtypes: α, γ, and δ.[1] This distinguishes it from other fibrates that are often more selective for a single subtype. This guide provides a comparative analysis of this compound's mechanism of action, validated across various cell lines, supported by experimental data and detailed protocols.
Core Mechanism: Pan-PPAR Activation
The primary mechanism of this compound involves the activation of PPARs, a group of nuclear receptors that function as ligand-activated transcription factors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.
-
PPARα: Highly expressed in tissues with high fatty acid catabolism like the liver, heart, and kidney. Its activation is central to regulating lipid metabolism, stimulating fatty acid oxidation, and reducing triglyceride levels.
-
PPARγ: Predominantly found in adipose tissue, it plays a key role in adipocyte differentiation, lipid storage, and improving insulin (B600854) sensitivity.
-
PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and energy homeostasis.
This compound's ability to activate all three subtypes at comparable doses underpins its comprehensive effects on lipid metabolism, glucose homeostasis, and inflammation.
Cross-Validation in Different Cell Lines
The effects of this compound have been investigated across a variety of cell types, revealing both common and cell-specific mechanisms.
Hepatocytes (Liver Cells)
The liver is the central organ for this compound's lipid-lowering action. In hepatocytes, its mechanism is multifaceted, involving both PPARα-dependent and independent pathways.
-
PPARα-Dependent Action: Activation of PPARα stimulates the expression of genes involved in fatty acid uptake and β-oxidation, while simultaneously reducing the synthesis of very-low-density lipoprotein (VLDL).
-
PPARα-Independent Action: Studies in mice have shown that clinically relevant low doses of this compound can lower triglycerides by suppressing Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. This effect was observed to be independent of PPARα activation.
-
VLDL Secretion: In cultured human hepatocytes, this compound directly inhibits the biosynthesis and secretion of VLDL and LDL, thereby reducing the output of triglyceride-rich lipoproteins into circulation.
-
Autophagy and Glycogenolysis: In mouse models of Glycogen (B147801) Storage Disease Type Ia (GSD Ia), this compound was shown to induce autophagy, increase fatty acid oxidation, and decrease lipogenesis, leading to a reduction in both liver triglycerides and glycogen stores.
Table 1: Effects of this compound on Hepatocytes
| Cell/Animal Model | This compound Concentration/Dose | Key Finding | Reference |
| Cultured Human Hepatocytes | 10 µM | Inhibited secretion of VLDL + LDL apolipoproteins and lipids. | |
| G6pc−/− Mice (GSD Ia model) | Not specified | Decreased liver triglyceride and glycogen; induced autophagy. | |
| Wild-type & Ppara-null Mice | 10 mg/kg/day (low dose) | Lowered triglycerides via PPARα-independent suppression of SREBP-1c. | |
| Wild-type Mice | 100 mg/kg/day (high dose) | Lowered triglycerides via PPARα-dependent enhancement of fatty acid oxidation. | |
| Human Subjects | 400 mg/day | Decreased cholesterol 7α-hydroxylase activity by 55-60%. |
Cancer Cell Lines
This compound has demonstrated anti-tumor potential in various cancer cell lines, acting through both PPAR-dependent and independent pathways.
-
PPAR-Independent Mitochondrial Derangement: In human acute promyelocytic leukemia (HL-60) and rhabdomyosarcoma (TE-671) cell lines, this compound was found to induce a derangement of the mitochondrial respiratory chain. This leads to a metabolic shift towards anaerobic glycolysis and increased fatty acid oxidation, suggesting a mechanism independent of PPAR activation.
-
PPAR-Dependent Tumor Inhibition: In lung cancer models, this compound has been shown to inhibit tumorigenesis and metastasis by activating multiple PPARs, which in turn modulates signaling pathways related to cell growth and survival.
-
Anti-inflammatory Action: Inflammation is a critical component of tumorigenesis. This compound's activation of PPARα can interfere with inflammatory pathways, and derivatives have been developed to dually inhibit COX-2, a key enzyme in inflammation.
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Key Finding | Implied Mechanism | Reference |
| HL-60 (Leukemia) | Induced mitochondrial derangement, metabolic alterations. | PPAR-independent | |
| TE-671 (Rhabdomyosarcoma) | Induced mitochondrial derangement, metabolic alterations. | PPAR-independent | |
| Lung Cancer Models | Inhibited tumorigenesis and metastasis. | PPAR-dependent | |
| Various | A derivative showed dual inhibition of COX-2 and PPARα. | Anti-inflammatory |
Osteoblastic Cells
Recent studies have explored the effect of this compound on bone metabolism.
-
Enhanced Proliferation and Differentiation: In osteoblastic MC3T3-E1 cells, this compound was shown to stimulate cell proliferation and differentiation, key processes in bone formation.
-
PPARβ-Dependent Pathway: This effect was primarily mediated through a PPARβ-dependent mechanism. Activation of PPARβ led to the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), signaling molecules known to promote osteoblast function.
Comparison with Other Fibrates
While all fibrates act on PPARs, their selectivity varies, leading to different clinical profiles. This compound's pan-PPAR agonism offers a broader spectrum of action compared to more selective agents like Fenofibrate.
Table 3: this compound vs. Fenofibrate - A Comparative Overview
| Feature | This compound | Fenofibrate | Reference |
| PPAR Selectivity | Pan-agonist (α, γ, δ) | Primarily PPARα agonist | |
| Cholesterol Lowering | Effective | More significant reduction in Total Cholesterol, non-HDL-C, and ApoB. | |
| Triglyceride Lowering | Significant reduction (~38%) | Significant reduction (~33%) | |
| HDL-C Increase | Significant increase (~18%) | Significant increase (~12%) | |
| Glucose Metabolism | Significantly improves glucose tolerance (reduces insulin levels). | No significant change in HOMA-IR reported in one study. | |
| PCSK9 Levels | Significantly increases circulating levels. | Significantly increases circulating levels. |
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate this compound's mechanism.
Western Blotting (for Protein Expression)
-
Objective: To quantify the expression levels of specific proteins (e.g., PPARα, FAS, MCAD).
-
Protocol:
-
Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, then incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) (for Gene Expression)
-
Objective: To measure the relative mRNA levels of target genes (e.g., PPARA, SREBP-1c, CPT1A).
-
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan probe-based master mix.
-
Amplification: The reaction is run in a real-time PCR machine with an appropriate thermal cycling program.
-
Analysis: The cycle threshold (Ct) values are obtained. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
-
PPAR Reporter Gene Assay
-
Objective: To directly measure the transcriptional activation of a specific PPAR subtype by this compound.
-
Protocol:
-
Cell Transfection: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the ligand-binding domain of a PPAR subtype (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4), and a second reporter plasmid containing a promoter with binding sites for that DNA-binding domain (e.g., UAS) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound, a known agonist (positive control), or vehicle (negative control).
-
Lysis & Luminescence Measurement: After 18-24 hours of treatment, cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold-change in activity relative to the vehicle control indicates the level of PPAR activation.
-
Conclusion
The mechanism of this compound is complex and multifaceted, extending beyond simple lipid regulation. Cross-validation across diverse cell lines confirms its role as a pan-PPAR agonist, which is central to its effects in hepatocytes on lipid and glucose metabolism. However, compelling evidence also demonstrates significant PPAR-independent actions, particularly in cancer cells, where it can induce mitochondrial dysfunction. Furthermore, its cell-specific effects, such as promoting bone formation via PPARβ in osteoblasts, highlight its therapeutic potential beyond dyslipidemia. This comparative analysis underscores that this compound's clinical efficacy is the result of a network of interconnected pathways that vary depending on the cellular context. A thorough understanding of these diverse mechanisms is crucial for optimizing its current use and exploring new therapeutic applications.
References
Assessing the Reproducibility of Bezafibrate's Effects on Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bezafibrate, a fibric acid derivative, has long been utilized for its lipid-lowering properties. However, a growing body of evidence highlights its beneficial effects on glucose metabolism, positioning it as a potential therapeutic option for patients with combined dyslipidemia and hyperglycemia. This guide provides a comprehensive assessment of the reproducibility of this compound's effects on glucose metabolism, offering a comparative analysis with other relevant therapeutic alternatives. The information presented is supported by experimental data from various clinical studies to aid researchers, scientists, and drug development professionals in their understanding and evaluation of this compound.
Mechanism of Action: A Pan-PPAR Agonist
This compound's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Unlike other fibrates that are selective for PPARα, this compound is a pan-PPAR agonist, activating all three isoforms: PPARα, PPARγ, and PPARδ. This broad-spectrum activity is central to its dual effects on both lipid and glucose metabolism.
-
PPARα activation primarily influences fatty acid oxidation and lipoprotein metabolism, leading to reduced triglyceride levels and increased HDL cholesterol.
-
PPARγ activation is crucial for improving insulin (B600854) sensitivity, a key factor in glucose homeostasis. Thiazolidinediones (glitazones) are selective PPARγ agonists and are established treatments for type 2 diabetes.
-
PPARδ activation is involved in fatty acid oxidation and energy expenditure.
This multi-faceted mechanism suggests a comprehensive approach to managing the metabolic dysregulation often seen in patients with type 2 diabetes and metabolic syndrome.
Comparative Efficacy on Glucose Metabolism
Numerous studies have investigated the impact of this compound on key markers of glucose metabolism. The reproducibility of these effects is supported by consistent findings across various clinical trials and observational studies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glycemic control parameters compared to placebo and other active treatments.
Table 1: Effect of this compound on Glycemic Control Parameters in Patients with Type 2 Diabetes or Impaired Glucose Tolerance
| Study/Parameter | This compound Treatment Group | Control/Comparator Group | Percentage Change/Difference with this compound |
| J-BENEFIT Study | |||
| HbA1c (%) | Baseline: 7.69, End: 7.22 | N/A (Observational) | -0.47% (absolute change)[1] |
| Fasting Blood Glucose (mmol/L) | Baseline: 9.00, End: 7.81 | N/A (Observational) | -1.19 mmol/L (absolute change)[1] |
| HOMA-IR | Baseline: 4.46, End: 3.38 | N/A (Observational) | -24.2%[1] |
| Randomized Controlled Trial (n=342) | |||
| HbA1c (%) | Baseline: 7.2, End: 6.9 | No this compound | -0.3% (absolute change)[2] |
| Fasting Plasma Glucose (mg/dL) | Baseline: 151.3, End: 128.6 | No this compound | -15.0%[2] |
| Small-Scale Clinical Study (n=12) | |||
| HbA1c (%) | Baseline: 7.30, End: 7.02 | N/A (Pre-Post) | -0.28% (absolute change)[3][4] |
| Fasting Plasma Glucose (mmol/L) | Baseline: 7.95, End: 6.98 | N/A (Pre-Post) | -12.2%[3][4] |
| Glucose Infusion Rate (mg/kg/min) | Baseline: 5.78, End: 6.78 | N/A (Pre-Post) | +17.3%[3] |
Table 2: Head-to-Head Comparison of this compound with Other Fibrates and Antihyperglycemic Agents
| Comparison | Key Findings on Glucose Metabolism | Reference |
| This compound vs. Fenofibrate (B1672516) | In a double-blind study with type 2 diabetic patients, this compound demonstrated greater control of blood glucose compared to fenofibrate.[5] | [5] |
| This compound vs. Rosiglitazone (B1679542) (Preclinical) | In a rat model of non-alcoholic fatty liver disease, both this compound and rosiglitazone restored the expression of PPARα and PPARγ.[6] | [6] |
| This compound vs. Pioglitazone (B448) (Indirect Comparison) | A small study showed this compound increased the Glucose Infusion Rate (GIR) from 5.78 to 6.78 mg/kg/min, an effect comparable to that reported for pioglitazone in other studies, but without the associated weight gain.[3] | [3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how the body processes a glucose load.
Protocol:
-
Patient Preparation: Patients are instructed to maintain a normal diet and physical activity for at least three days prior to the test. The test is performed in the morning after an overnight fast of 8-12 hours.
-
Fasting Blood Sample: A baseline blood sample is collected to measure fasting plasma glucose and insulin levels.
-
Glucose Administration: The patient consumes a standardized glucose solution (typically 75g of anhydrous glucose dissolved in water) within 5 minutes.
-
Post-load Blood Samples: Blood samples are drawn at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose and insulin concentrations.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.
Euglycemic Hyperinsulinemic Clamp
The euglycemic hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity.
Protocol:
-
Catheter Placement: Two intravenous catheters are inserted, one for the infusion of insulin and glucose, and the other in the contralateral arm (often in a heated hand to arterialize the venous blood) for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a steady-state of hyperinsulinemia.
-
Glucose Infusion: A variable infusion of glucose is started to maintain the blood glucose concentration at a constant, euglycemic level (typically around 5.0-5.5 mmol/L). Blood glucose is monitored frequently (e.g., every 5-10 minutes).
-
Steady State: Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate (GIR) is recorded.
-
Data Interpretation: The GIR is a direct measure of insulin-mediated glucose disposal and thus reflects whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for assessing its metabolic effects.
Safety and Tolerability
This compound is generally well-tolerated. The most common adverse effects are gastrointestinal disturbances. As with other fibrates, there is a potential for myopathy, particularly when co-administered with statins, although the incidence is low. Importantly, clinical studies have not shown a significant risk of hypoglycemia with this compound monotherapy.[1] Unlike selective PPARγ agonists such as pioglitazone and rosiglitazone, this compound is not associated with significant weight gain; in fact, some studies suggest a neutral or even a slight weight-reducing effect.[3]
Conclusion
The available evidence consistently demonstrates that this compound improves glucose metabolism, as evidenced by reductions in HbA1c, fasting plasma glucose, and insulin resistance. These effects are reproducible across a range of studies, from large observational cohorts to smaller, mechanistically focused clinical trials. Its unique pan-PPAR agonist activity provides a dual benefit of improving both lipid and glucose profiles, which is particularly advantageous for patients with metabolic syndrome and type 2 diabetes with dyslipidemia.
Compared to other fibrates, this compound appears to have a more pronounced beneficial effect on glycemic control. While direct head-to-head trials with newer classes of antidiabetic agents are limited, indirect comparisons suggest that this compound's impact on insulin sensitivity is meaningful and is not accompanied by the weight gain associated with glitazones.
For researchers and drug development professionals, this compound serves as an important pharmacological tool for modulating metabolic pathways. The consistent and reproducible effects on glucose metabolism underscore its potential for further investigation, either as a monotherapy or in combination with other agents, for the comprehensive management of metabolic disorders. The detailed experimental protocols provided in this guide should aid in the design of future studies to further elucidate its mechanisms and clinical utility.
References
- 1. Effects of this compound on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves insulin resistance evaluated using the glucose clamp technique in patients with type 2 diabetes mellitus: a small-scale clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves insulin resistance evaluated using the glucose clamp technique in patients with type 2 diabetes mellitus: a small-scale clinical study | springermedicine.com [springermedicine.com]
- 5. This compound and fenofibrate in type II diabetics with hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone and this compound modulate gene expression in a rat model of non-alcoholic fatty liver disease--a historical prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Bezafibrate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Bezafibrate, a fibrate class drug, is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), playing a crucial role in the regulation of lipid and glucose metabolism.[1] While effective as a monotherapy for dyslipidemia, emerging research highlights its significant synergistic potential when combined with other compounds for various therapeutic applications. This guide provides a comparative analysis of this compound's performance in combination with other agents, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
This compound and Statins: A Synergistic Approach for Dyslipidemia
The combination of this compound with statins, such as simvastatin (B1681759) and fluvastatin (B1673502), has demonstrated enhanced efficacy in managing diabetic dyslipidemia and mixed hyperlipidemia.[2][3] This synergy stems from their complementary mechanisms of action: statins inhibit cholesterol synthesis, while this compound primarily enhances fatty acid oxidation and modulates lipoprotein metabolism.[1][4]
Quantitative Data Summary
| Combination Therapy | Indication | Key Efficacy Endpoints | Reference |
| This compound (400 mg/day) + Simvastatin (20 mg/day) | Diabetic Dyslipidemia | Lipid Profile: - Total Cholesterol: ↓23%- Triglycerides: ↓42%- LDL-c: ↓29%- HDL-c: ↑25%Other Markers: - Fibrinogen: ↓10%- Lipoprotein(a): ↓19%- Cardiovascular Event Rate: Reduced from 9.5% to <2% | [2][5] |
| This compound (400 mg/day) + Fluvastatin (40 mg/day) | Mixed Hyperlipidemia | Lipid Profile: - LDL-cholesterol: ↓24%- Triglycerides: ↓38%- HDL-cholesterol: ↑22% | [3] |
Experimental Protocols
This compound and Simvastatin for Diabetic Dyslipidemia
-
Study Design: An open 21-month trial.[2]
-
Patient Population: 148 patients with type 2 non-insulin-dependent diabetes mellitus (NIDDM) under stable control.[2]
-
Intervention: Patients initially received either this compound slow-release (400 mg/day) or simvastatin (20 mg/day) for 6 months. Subsequently, all patients were switched to a daily combination of 400 mg this compound slow-release and 20 mg simvastatin for 1 year.[2]
-
Key Parameters Measured: Total cholesterol, triglycerides, LDL-c, HDL-c, fibrinogen, Lp(a), and cardiovascular event rate.[2]
Fluvastatin Alone and in Combination Treatment (FACT) Study
-
Study Design: A multicentre, double-blind trial over 24 weeks.[3]
-
Patient Population: 333 patients with coronary artery disease and mixed hyperlipidemia.[3]
-
Intervention: Patients were randomly allocated to receive 40 mg fluvastatin alone, 400 mg this compound alone, 20 mg fluvastatin + 400 mg this compound, or 40 mg fluvastatin + 400 mg this compound.[3]
-
Key Parameters Measured: LDL-cholesterol, triglycerides, and HDL-cholesterol.[3]
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and statins on lipid metabolism can be visualized through their distinct yet complementary signaling pathways.
This compound in Primary Biliary Cholangitis (PBC): A Multi-targeted Approach
In the context of Primary Biliary Cholangitis (PBC), this compound has shown significant synergistic effects when combined with Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA).[4] This is attributed to this compound's dual PPAR and Pregnane X Receptor (PXR) agonist activity, which complements the anti-cholestatic effects of UDCA and the Farnesoid X Receptor (FXR) agonism of OCA.[6][7]
Quantitative Data Summary
| Combination Therapy | Indication | Key Efficacy Endpoints (vs. Monotherapy) | Reference |
| This compound + UDCA | PBC with inadequate response to UDCA | Biochemical Response: - Alanine Aminotransferase (ALT): SMD -2.04- Alkaline Phosphatase (ALP): SMD -3.63 (<12 months), -2.33 (>12 months)- Gamma-glutamyltransferase (GGT): SMD -1.29 | [4] |
| This compound (400 mg) + Obeticholic Acid (OCA) | PBC | Biochemical Remission (Normalization of 5 markers): 58% of patientsALP Normalization: 75% of patients | |
| This compound + UDCA + OCA | Refractory PBC | Significant incremental decreases in ALP and bilirubin (B190676) levels. | [8] |
SMD: Standardized Mean Difference
Experimental Protocols
This compound and UDCA in PBC
-
Study Design: Meta-analysis of ten randomized controlled trials.[4]
-
Patient Population: 369 patients with PBC who had an inadequate response to UDCA monotherapy.[4]
-
Intervention: Combination therapy of UDCA and this compound versus UDCA monotherapy.[4]
-
Key Parameters Measured: Alanine aminotransferase, alkaline phosphatase, gamma-glutamyltransferase, bilirubin, aspartate aminotransferase, and albumin.[4]
This compound and Obeticholic Acid in PBC
-
Study Design: A randomized, double-blind, active-controlled trial (interim analysis).
-
Patient Population: 62 patients with PBC.
-
Intervention: Combination of OCA and this compound (BZF) at different doses (OCA/B400) compared to BZF monotherapy.
-
Key Parameters Measured: Normalization of five cholestatic surrogate biomarkers (including ALP, total bilirubin, ALT, AST, and GGT).
Signaling Pathways and Experimental Workflow
The multifaceted synergistic action of this compound in PBC involves the modulation of several key nuclear receptors and their downstream targets.
Conclusion
The evidence strongly supports the synergistic use of this compound with other compounds to enhance therapeutic outcomes in dyslipidemia and primary biliary cholangitis. The combination of this compound with statins provides a comprehensive approach to lipid management, while its addition to UDCA and OCA offers a multi-targeted strategy to improve liver biochemistry in PBC patients. Further research into these and other potential synergistic combinations of this compound is warranted to explore its full therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Statin inhibition of cholesterol production | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. This compound and simvastatin combination therapy for diabetic dyslipidaemia: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholestatic effects of this compound in patients with primary biliary cirrhosis treated with ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of this compound and ursodeoxycholic acid in patients with primary biliary cholangitis: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Bezafibrate
For researchers, scientists, and drug development professionals, the safe handling of Bezafibrate is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal and emergency situations.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, appropriate PPE is crucial to prevent exposure.[1][2] The recommended PPE includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or low-protein, powder-free latex gloves, are recommended.[2] For extended handling, consider double gloving.[2]
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against dust particles.[2]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary. Surgical masks do not offer adequate respiratory protection from drug exposure.
-
Body Protection: A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coveralls with low permeability are recommended. Protective shoe covers and a head covering should also be used.
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated area to minimize inhalation of dust.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Keep containers securely sealed when not in use and protect them from physical damage.
Storage:
-
Store this compound in a freezer according to some safety data sheets.
-
Keep the substance away from incompatible materials such as strong oxidizing agents.
Disposal Plan: this compound waste is considered hazardous and must be disposed of accordingly.
-
Waste Identification: Discarded this compound as a commercial chemical product, off-specification species, container residue, or spill residue is classified under EPA hazardous waste number U240. Discarded unused formulations containing this compound may be classified under F027.
-
Containerization: Keep waste in its original container if possible, or in a sturdy, chemically resistant, and properly labeled container.
-
Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Disposal Method: Arrange for disposal through a licensed waste disposal company. Do not dispose of this compound by pouring it down the drain or mixing it with regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as PPE and cleaning materials, must also be treated as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Source |
| EPA Hazardous Waste Number | U240 (for discarded commercial chemical product, off-specification species, container residue, or spill residue) | |
| EPA Hazardous Waste Number | F027 (for discarded unused formulations) |
Emergency Procedures
Spill Response:
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.
-
Wear appropriate PPE (protective clothing, gloves, safety glasses, and dust respirator).
-
Use dry clean-up procedures to avoid generating dust. You can dampen the material with water to prevent dusting before sweeping.
-
Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be fitted with a HEPA filter.
-
Place the collected waste into a sealed, labeled container for hazardous waste disposal.
-
Thoroughly decontaminate the affected area.
-
-
Major Spills:
-
Alert personnel in the area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spillage from entering drains or water courses.
-
Follow the clean-up procedure for minor spills.
-
If contamination of drains or waterways occurs, notify emergency services.
-
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If they have complaints, consult a doctor.
-
After Skin Contact: Generally, the product does not irritate the skin, but it is good practice to wash the affected area with plenty of water. If skin irritation persists, seek medical attention.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: Immediately call a doctor or a poison control center.
Experimental Workflow: Handling a this compound Spill
Caption: Workflow for safely managing a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
